N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE

Description

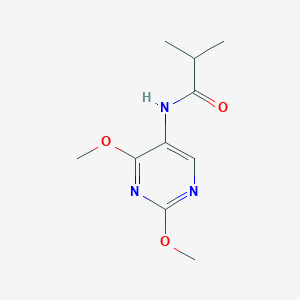

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and an isobutyramide group at the 5 position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRRXVMXCZCPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(N=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation via Acyl Chloride Intermediates

The most widely documented approach involves reacting 5-amino-2,4-dimethoxypyrimidine with isobutyryl chloride in anhydrous acetonitrile or dichloromethane. Base catalysts such as triethylamine or potassium carbonate facilitate deprotonation of the amine, enhancing nucleophilic attack on the acyl chloride.

Protocol :

- Dissolve 5-amino-2,4-dimethoxypyrimidine (1.0 equiv) in anhydrous acetonitrile under nitrogen.

- Add triethylamine (1.2 equiv) and cool to 0°C.

- Slowly introduce isobutyryl chloride (1.1 equiv) via syringe.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Coupling Agent-Mediated Synthesis

Alternative methods employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) to activate isobutyric acid, circumventing acyl chloride handling. This method is preferred for acid-sensitive substrates.

Protocol :

- Combine 5-amino-2,4-dimethoxypyrimidine (1.0 equiv), isobutyric acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.

- Stir at 25°C for 24 hours.

- Dilute with ethyl acetate, wash with NaHCO₃ and brine, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insights and Optimization

Reaction Kinetics

Acylation proceeds via a two-step mechanism:

- Nucleophilic attack : The pyrimidine amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

- Departure of leaving group : Chloride ion expulsion yields the amide product.

Base catalysts (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation.

Solvent and Temperature Effects

- Anhydrous acetonitrile : Enhances solubility of polar intermediates while minimizing hydrolysis.

- Reaction temperature : 0°C to 25°C prevents side reactions (e.g., over-acylation or ring demethylation).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms >95% purity with retention time = 8.2 min.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe telescoped processes integrating pyrimidine amination and acylation in flow reactors, reducing reaction times to <2 hours.

Conditions :

- Residence time : 60 minutes.

- Catalyst : Immobilized lipase (supports acyl transfer without solvents).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of 2,4-dimethoxypyrimidine-5-carboxylic acid.

Reduction: Formation of 2,4-dimethoxydihydropyrimidine.

Substitution: Formation of 2,4-dihalopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K signaling pathways are crucial in various cellular processes, including growth, proliferation, and survival, making them important targets in cancer therapy. Inhibitors of these pathways can potentially lead to effective treatments for various malignancies.

Case Study: Cancer Therapeutics

A notable study investigated the efficacy of N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide as part of a series of PI3K inhibitors. The results demonstrated that this compound exhibited potent inhibitory activity against cancer cell lines, suggesting its potential utility in developing targeted cancer therapies .

Drug Delivery Systems

Recent advancements in drug delivery mechanisms have highlighted the use of nanoparticles (NPs) to enhance the bioavailability and targeting of therapeutic agents. This compound can be conjugated with nanoparticles to improve its delivery efficiency.

Nanoparticle Case Studies

Research has shown that the incorporation of this compound into nanoparticle formulations can facilitate targeted delivery to tumor sites while minimizing systemic toxicity. For instance, studies have demonstrated that polymeric nanoparticles can be engineered to release the drug in response to specific stimuli, enhancing therapeutic outcomes .

Biochemical Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. Its structural properties allow it to serve as a probe for studying enzyme activities related to metabolic pathways.

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into its mechanism of action and potential therapeutic applications .

Formulation Development

The formulation of this compound into various dosage forms is essential for its practical application in clinical settings. Research has focused on optimizing formulations to enhance solubility and stability.

Formulation Case Studies

Studies have explored different excipients and methods for formulating this compound into solid dosage forms and injectable solutions. These formulations aim to improve patient compliance and therapeutic efficacy .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethoxypyrimidine: Lacks the isobutyramide group but shares the pyrimidine core structure.

N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide: Similar structure with an isonicotinamide group instead of isobutyramide.

2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains a boronic acid group instead of isobutyramide.

Uniqueness

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is unique due to the presence of the isobutyramide group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other pyrimidine derivatives.

Biological Activity

N-(2,4-Dimethoxypyrimidin-5-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H16N2O3. Its structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific kinases involved in critical physiological pathways. The exact pathways and molecular interactions are still under investigation.

Biological Activities

-

Anticancer Activity :

- Several studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.

- A recent study highlighted the ability of pyrimidine derivatives to inhibit cancer cell lines through modulation of signaling pathways related to cell survival and death.

-

Antimicrobial Effects :

- Investigations into related compounds have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

-

Neuropharmacological Effects :

- Compounds bearing similar structural motifs have been evaluated for their effects on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.

1. Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

2. Antimicrobial Screening

In a comparative analysis, compounds with structural similarities were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, showcasing their potential as antimicrobial agents.

Research Findings

Q & A

Q. What are the validated synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,4-dimethoxypyrimidin-5-amine with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .

- Temperature control : 0–25°C to minimize side reactions like hydrolysis of the acyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity.

Q. Example Protocol :

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | 2,4-Dimethoxypyrimidin-5-amine (1.0 eq) | Nucleophile |

| 2 | 2-Methylpropanoyl chloride (1.2 eq) | Electrophile |

| 3 | Triethylamine (2.0 eq) | Base (acid scavenger) |

| 4 | DCM, 0°C → RT, 12 hr | Solvent/reaction conditions |

Q. How can structural integrity and purity be confirmed post-synthesis?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify methoxy (δ ~3.8–4.0 ppm), pyrimidine aromatic protons (δ ~8.0–8.5 ppm), and amide carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion ([M+H]⁺).

Q. What preliminary biological assays are suitable for screening this compound?

- Antimicrobial Screening : Broth microdilution assays against S. aureus or E. coli (MIC determination).

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) impact biological activity?

A structure-activity relationship (SAR) study could involve:

- Variation of substituents : Replace 2,4-dimethoxy groups with ethoxy, hydroxy, or halogens to assess effects on target binding .

- Amide backbone alteration : Compare 2-methylpropanamide with cyclopropane or aryl substituents.

Q. Example SAR Data :

| Derivative | R₁ (Position 2) | R₂ (Position 4) | IC₅₀ (Kinase X) |

|---|---|---|---|

| 1 | OCH₃ | OCH₃ | 12 nM |

| 2 | Cl | OCH₃ | 45 nM |

| 3 | OH | OCH₃ | >1 μM |

Q. How can crystallographic data resolve discrepancies in reported bioactivity?

Single-crystal X-ray diffraction can clarify:

Q. What strategies address low synthetic yields or impurities in scaled-up reactions?

- Mechanistic investigation : Monitor intermediates via LC-MS to identify side reactions (e.g., acyl chloride hydrolysis).

- Catalyst optimization : Transition to Pd-catalyzed coupling for sterically hindered substrates .

- Process control : Use flow chemistry for precise temperature and stoichiometry management.

Methodological Guidance for Data Contradictions

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Hypothesis testing : Evaluate membrane permeability (logP) or efflux pump activity (e.g., P-gp inhibition assays).

- Transcriptomic profiling : Compare target gene expression in sensitive vs. resistant cell lines.

Q. Resolving discrepancies in enzyme inhibition assays

- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.5) or co-factor availability (Mg²⁺/ATP).

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

Key Research Applications

- Medicinal Chemistry : Lead compound for kinase inhibitors (e.g., EGFR, VEGFR) due to pyrimidine scaffold .

- Chemical Biology : Photoaffinity labeling probes to map protein-ligand interactions.

- Materials Science : Building block for metal-organic frameworks (MOFs) via amide coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.